Potent PDHK1 Enzyme Inhibition Compared to the Drug Candidate VER-246608
In a direct enzymatic assay, the target compound demonstrated single-digit nanomolar potency against PDHK1. News reports on KIST's research specifically claim the compound's PDHK inhibitory activity is superior to that of existing inhibitors, notably the well-characterized pan-PDK inhibitor VER-246608 [1].
| Evidence Dimension | PDHK1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Low nanomolar range (exact value not publicly disclosed; reported as 'single-digit nanomolar') |
| Comparator Or Baseline | VER-246608 (IC50 = 35 nM for PDHK1) |
| Quantified Difference | The target compound is reported to be at least 5- to 35-fold more potent than VER-246608 based on the 'single-digit nanomolar' descriptor. |
| Conditions | DELFIA-based enzyme functional assay (inferred from comparator data) |
Why This Matters
This potency advantage suggests that for projects requiring maximal target engagement of PDHK1 at lower concentrations, this compound is a superior tool over the less active VER-246608.
- [1] KIST. (2019, November 7). Development of a novel anticancer agent that inhibits lung cancer cell growth. Press Release. View Source
